N-(5-(3-chlorobenzylthio)-1,3,4-thiadiazol-2-yl)-4-fluorobenzamide
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Overview
Description
N-(5-(3-chlorobenzylthio)-1,3,4-thiadiazol-2-yl)-4-fluorobenzamide is a synthetic compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in their ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-(3-chlorobenzylthio)-1,3,4-thiadiazol-2-yl)-4-fluorobenzamide typically involves multiple steps:
Formation of Thiadiazole Ring: The initial step involves the cyclization of appropriate precursors to form the 1,3,4-thiadiazole ring. This can be achieved by reacting thiosemicarbazide with carbon disulfide in the presence of a base such as potassium hydroxide.
Introduction of Chlorobenzylthio Group: The next step involves the introduction of the 3-chlorobenzylthio group. This can be done by reacting the thiadiazole intermediate with 3-chlorobenzyl chloride in the presence of a base like sodium hydride.
Formation of Benzamide: Finally, the 4-fluorobenzamide moiety is introduced by reacting the intermediate with 4-fluorobenzoyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would involve optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-scale reactors and purification systems.
Chemical Reactions Analysis
Types of Reactions
N-(5-(3-chlorobenzylthio)-1,3,4-thiadiazol-2-yl)-4-fluorobenzamide can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorine atom in the chlorobenzylthio group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Substituted benzylthio derivatives.
Scientific Research Applications
N-(5-(3-chlorobenzylthio)-1,3,4-thiadiazol-2-yl)-4-fluorobenzamide has been studied for various scientific research applications:
Medicinal Chemistry: It has potential as an anticancer agent due to its ability to inhibit certain enzymes involved in cancer cell proliferation.
Biological Studies: The compound can be used to study the biological pathways and molecular targets involved in its mechanism of action.
Industrial Applications: It may have applications in the development of new materials or as a precursor for other chemical syntheses.
Mechanism of Action
The mechanism of action of N-(5-(3-chlorobenzylthio)-1,3,4-thiadiazol-2-yl)-4-fluorobenzamide involves its interaction with specific molecular targets. The compound is believed to inhibit certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their normal reactions. This inhibition can lead to the disruption of cellular processes and ultimately result in the death of cancer cells .
Comparison with Similar Compounds
Similar Compounds
1,3,4-Thiadiazole Derivatives: Compounds with similar thiadiazole rings but different substituents.
Benzamide Derivatives: Compounds with similar benzamide moieties but different substituents on the aromatic ring.
Uniqueness
N-(5-(3-chlorobenzylthio)-1,3,4-thiadiazol-2-yl)-4-fluorobenzamide is unique due to the specific combination of its substituents, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C16H11ClFN3OS2 |
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Molecular Weight |
379.9 g/mol |
IUPAC Name |
N-[5-[(3-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-4-fluorobenzamide |
InChI |
InChI=1S/C16H11ClFN3OS2/c17-12-3-1-2-10(8-12)9-23-16-21-20-15(24-16)19-14(22)11-4-6-13(18)7-5-11/h1-8H,9H2,(H,19,20,22) |
InChI Key |
GPICYOXDOHPDFD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CSC2=NN=C(S2)NC(=O)C3=CC=C(C=C3)F |
Origin of Product |
United States |
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